Welcome to the BenchChem Online Store!
molecular formula C10H12ClNO3 B2362014 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride CAS No. 1055879-22-5

2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride

Cat. No. B2362014
M. Wt: 229.66
InChI Key: MNRQVSJCUNAEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247403B2

Procedure details

4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid (110 mg, 0.375 mmol), ethyl acetate (1 ml) and 4N hydrogen chloride-ethyl acetate solution (2 ml) were stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure. The residue was recrystallized from a mixed solvent of methanol and ether to give the desired product (72.0 mg, 83.6%) as a solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
83.6%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([C:19]([OH:21])=[O:20])[C:12]=2[O:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(OCC)(=O)C.[ClH:28]>C(OCC)(=O)C>[ClH:28].[O:11]1[C:12]2[C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:13]=2[CH2:14][NH:8][CH2:9][CH2:10]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OCC.Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a mixed solvent of methanol and ether

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCNCC2=C1C(=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.